Cas no 1226808-77-0 (1-Bromo-2-fluoro-4-iodo-5-nitrobenzene)

1-ブロモ-2-フルオロ-4-ヨード-5-ニトロベンゼンは、ハロゲン化アリール化合物の一種であり、ベンゼン環上にブロモ、フルオロ、ヨード、ニトロ基がそれぞれ特異的な位置に置換した多置換芳香族化合物です。この化合物は有機合成化学において重要な中間体として機能し、特に医薬品や農薬、機能性材料の合成において高い反応性と位置選択性を発揮します。多様なハロゲン基を有するため、パラジウムカップリング反応や求核置換反応など、様々な変換反応に利用可能です。ニトロ基の存在により、さらに誘導体化が容易である点も特徴です。高い純度と安定性を備えており、精密有機合成に適した試薬です。

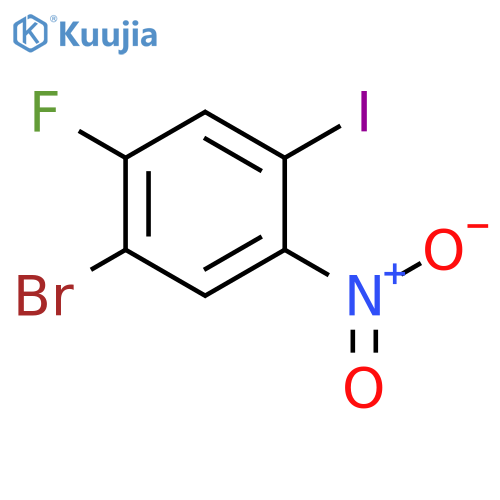

1226808-77-0 structure

商品名:1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

CAS番号:1226808-77-0

MF:C6H2BrFINO2

メガワット:345.892456531525

MDL:MFCD16295088

CID:1024494

PubChem ID:53216851

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

- CS-0098736

- SCHEMBL18112921

- 1226808-77-0

- 1-Bromo-2-fluoro-4-iodo-5-nitro-benzene

- DB-363400

- Benzene, 1-bromo-2-fluoro-4-iodo-5-nitro-

- AB91659

- CS-16492

- A891052

- DTXSID90681983

- AKOS015834922

- MFCD16295088

- AMY17103

-

- MDL: MFCD16295088

- インチ: InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H

- InChIKey: BNZPOZOFBGRDLL-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CC(=C1[N+](=O)[O-])I)F)Br

計算された属性

- せいみつぶんしりょう: 344.83000

- どういたいしつりょう: 344.82977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- PSA: 45.82000

- LogP: 3.62420

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene セキュリティ情報

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169376-250mg |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 98% | 250mg |

¥129.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0996029-25g |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 95% | 25g |

$1180 | 2024-08-02 | |

| Ambeed | A406510-1g |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 98% | 1g |

$35.0 | 2025-02-21 | |

| Chemenu | CM304447-5g |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 95% | 5g |

$259 | 2022-06-13 | |

| TRC | B692348-500mg |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 500mg |

$ 98.00 | 2023-04-18 | ||

| TRC | B692348-100mg |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Advanced ChemBlocks | N24377-1G |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 95% | 1G |

$100 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169376-5g |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 98% | 5g |

¥1405.00 | 2024-08-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B905159-25g |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene |

1226808-77-0 | 97% | 25g |

¥7,713.00 | 2022-09-02 | |

| Aaron | AR0018BW-250mg |

Benzene, 1-bromo-2-fluoro-4-iodo-5-nitro- |

1226808-77-0 | 98% | 250mg |

$15.00 | 2025-01-21 |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene 関連文献

-

Illhun Cho,Nam Joong Jeon,Oh Kyu Kwon,Dong Won Kim,Eui Hyuk Jung,Jun Hong Noh,Jangwon Seo,Sang Il Seok,Soo Young Park Chem. Sci. 2017 8 734

1226808-77-0 (1-Bromo-2-fluoro-4-iodo-5-nitrobenzene) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1226808-77-0)1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

清らかである:99%/99%

はかる:5g/25g

価格 ($):166.0/827.0